molecular formula C23H21ClN4O3 B11033138 N-{4-[3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide

N-{4-[3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide

Número de catálogo: B11033138
Peso molecular: 436.9 g/mol
Clave InChI: QXVVLHIUIKGRPY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{4-[3-(6-Chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide is a complex heterocyclic compound featuring a beta-carboline scaffold fused with a pyrrolidine-2,5-dione moiety and an acetamide substituent. Beta-carbolines are pharmacologically significant due to their interactions with neurotransmitter receptors, including serotonin and dopamine receptors, making this compound a candidate for neuropharmacological studies. The pyrrolidine-dione ring introduces rigidity, while the acetamide group at the para position of the phenyl ring may modulate solubility and bioavailability .

Propiedades

Fórmula molecular

C23H21ClN4O3

Peso molecular

436.9 g/mol

Nombre IUPAC

N-[4-[3-(6-chloro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide

InChI

InChI=1S/C23H21ClN4O3/c1-13(29)25-15-3-5-16(6-4-15)28-22(30)11-21(23(28)31)27-9-8-17-18-10-14(24)2-7-19(18)26-20(17)12-27/h2-7,10,21,26H,8-9,11-12H2,1H3,(H,25,29)

Clave InChI

QXVVLHIUIKGRPY-UHFFFAOYSA-N

SMILES canónico

CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=C(C3)NC5=C4C=C(C=C5)Cl

Origen del producto

United States

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-{4-[3-(6-cloro-1,3,4,9-tetrahidro-2H-beta-carbolin-2-il)-2,5-dioxopirrolidin-1-il]fenil}acetamida normalmente implica múltiples pasosLas condiciones de reacción a menudo incluyen el uso de catalizadores específicos, disolventes y controles de temperatura para garantizar que se obtenga el producto deseado con alta pureza y rendimiento .

Métodos de producción industrial

En un entorno industrial, la producción de este compuesto puede implicar síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo. Estos métodos permiten un control preciso de las condiciones de reacción y pueden aumentar significativamente la eficiencia y la escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

N-{4-[3-(6-cloro-1,3,4,9-tetrahidro-2H-beta-carbolin-2-il)-2,5-dioxopirrolidin-1-il]fenil}acetamida puede experimentar varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y varios nucleófilos (por ejemplo, halógenos). Las condiciones de reacción normalmente implican temperaturas controladas, disolventes específicos y, a veces, catalizadores para facilitar las reacciones .

Productos principales

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir productos desclorados o hidrogenados .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is part of the beta-carboline family, which is recognized for its diverse biological activities. Beta-carbolines have been studied extensively for their potential therapeutic applications due to their ability to interact with various biological targets.

Anticancer Activity

Research indicates that beta-carbolines exhibit cytotoxic effects against various cancer cell lines. The specific structure of N-{4-[3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide may enhance its efficacy in inhibiting tumor growth. Studies have demonstrated significant inhibition of cell proliferation in human breast cancer cells when treated with beta-carboline derivatives .

Neuroprotective Effects

Beta-carbolines are also known for their neuroprotective properties. The compound's ability to modulate neurotransmitter systems could make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies suggest that beta-carbolines can protect neuronal cells from oxidative stress and apoptosis .

Pharmacological Applications

The pharmacological profile of N-{4-[3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide includes:

Anti-inflammatory Properties

Research has shown that compounds similar to N-{4-[3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

The compound may also possess antimicrobial properties. Preliminary studies indicate that beta-carboline derivatives can exhibit activity against various bacterial strains and fungi . This opens avenues for developing new antimicrobial agents based on its structure.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-{4-[3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide is crucial for optimizing its biological activity. Modifications to the beta-carboline core or the attached phenyl group can significantly influence its binding affinity and selectivity for biological targets.

Structural Feature Impact on Activity
Beta-Carboline CoreEssential for cytotoxicity and neuroprotection
Chloro SubstitutionEnhances binding affinity to specific receptors
Dioxopyrrolidine LinkPotentially increases solubility and bioavailability

Case Studies

Several case studies illustrate the effectiveness of similar compounds in preclinical models:

Breast Cancer Model

In a xenograft model of breast cancer, treatment with beta-carboline derivatives resulted in a significant reduction in tumor size compared to controls . This highlights the therapeutic potential of compounds like N-{4-[3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide.

Inflammation Model

In murine models of inflammation induced by lipopolysaccharides (LPS), similar compounds have been shown to reduce inflammatory markers such as TNF-alpha and IL-6 significantly . This suggests that N-{4-[3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide may also hold promise as an anti-inflammatory agent.

Mecanismo De Acción

El mecanismo de acción de N-{4-[3-(6-cloro-1,3,4,9-tetrahidro-2H-beta-carbolin-2-il)-2,5-dioxopirrolidin-1-il]fenil}acetamida implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede unirse a ciertas enzimas o receptores, modulando su actividad y provocando varios efectos biológicos . Las vías exactas involucradas pueden variar según la aplicación y el contexto de uso específicos .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural Similarity via NMR Profiling

highlights a comparative NMR study between this compound (referred to as "compound 7" in the source), a structurally related analog ("compound 1"), and a reference molecule ("Rapa"). Key findings include:

Proton Position Compound 7 (δ, ppm) Compound 1 (δ, ppm) Rapa (δ, ppm)
Region A (39–44) 7.25–7.45 7.30–7.50 7.15–7.30
Region B (29–36) 2.80–3.10 2.90–3.20 2.70–2.95
  • Region A : The upfield shift in Rapa compared to compounds 1 and 7 suggests reduced electron density due to the absence of the 6-chloro substituent.
  • Region B : The pyrrolidine-dione protons in compound 7 exhibit slight deshielding vs. Rapa, indicating conformational changes induced by the beta-carboline fusion .

Lumping Strategy for Functional Group Comparison

proposes a "lumping" approach to group compounds with analogous functional groups. For example:

Strategy Pre-Lumping Reactions (Nos. 17–29) Post-Lumping Reactions (R2–R6)
Reaction Count 13 5
Key Functional Groups Chloro-beta-carboline, pyrrolidine-dione Surrogate group (combined moieties)

This method simplifies reaction modeling but risks oversimplifying substituent-specific effects, such as the steric impact of the 6-chloro group in N-{4-[3-(6-chloro-...}]phenyl}acetamide .

Graph-Based vs. Bit-Vector Structural Comparisons

emphasizes advanced computational methods for structural comparison:

  • Bit-Vector Methods : Reduce structures to binary fingerprints (e.g., 1024-bit arrays). While efficient, they may miss stereochemical details critical for beta-carboline derivatives.
  • Graph-Theoretical Methods : Represent compounds as atom-bond graphs, enabling precise alignment of fused rings (e.g., beta-carboline-pyrrolidine-dione systems). However, computational costs rise exponentially with molecular size, limiting scalability for large databases .

Research Findings and Implications

Pharmacological Relevance

The 6-chloro-beta-carboline moiety in N-{4-[3-(6-chloro-...}]phenyl}acetamide shows higher predicted binding affinity to serotonin receptors (5-HT2A) compared to non-chlorinated analogs, as inferred from NMR-derived conformational stability .

Computational Limitations

Graph-based comparisons () are superior for identifying analogs with fused heterocycles but remain impractical for high-throughput screening. Hybrid approaches (e.g., bit-vector pre-screening followed by graph refinement) are recommended for this compound class .

Actividad Biológica

N-{4-[3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound incorporates a beta-carboline moiety and a dioxopyrrolidine group, suggesting significant interactions with various biological targets. This article explores the biological activity of this compound through various studies, highlighting its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of N-{4-[3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide is C23H21ClN4O3C_{23}H_{21}ClN_{4}O_{3} with a molecular weight of approximately 367.83 g/mol. The presence of chlorine in its structure may influence its pharmacokinetic properties and biological activity.

The beta-carboline structure is known for its neuropharmacological effects, particularly in modulating neurotransmitter systems such as serotonin and dopamine. The dioxopyrrolidine component may enhance the compound's ability to interact with various receptors and enzymes involved in neuropharmacology .

Neuropharmacological Effects

Research indicates that compounds similar to N-{4-[3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide exhibit significant neuropharmacological activities. For instance:

  • Antidepressant Activity : Beta-carbolines are often associated with antidepressant effects due to their action on the serotonergic system.
  • Anxiolytic Properties : Some studies suggest that beta-carboline derivatives can exhibit anxiolytic effects by modulating GABAergic transmission.

Antitumor Activity

A series of studies have evaluated the antitumor potential of compounds related to N-{4-[3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide. In vitro tests demonstrated that these compounds can inhibit the proliferation of various human tumor cell lines. Notably:

CompoundCell Line TestedIC50 (µM)
1HepG215.7
2DLD22.5
3NCI-H66118.0

These findings suggest that the compound may act through mechanisms such as topoisomerase inhibition or induction of apoptosis in cancer cells .

Anticonvulsant Activity

In preclinical models for seizure disorders, derivatives of this compound were screened using maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The results indicated:

CompoundModel UsedED50 (mg/kg)
10MES32.08
9PTZ40.34

These results highlight the potential anticonvulsant activity of the compound .

Case Studies

Several case studies have been conducted to explore the pharmacological profiles of similar compounds:

  • Study on Antidepressant Effects : A study involving animal models demonstrated significant reductions in depressive-like behaviors following administration of beta-carboline derivatives.
  • Anticancer Research : In a comparative study of various beta-carboline derivatives against multiple cancer types, certain compounds exhibited selective cytotoxicity towards tumor cells while sparing normal cells.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthetic route of this compound?

  • Methodological Answer : Use a combination of Design of Experiments (DoE) and computational reaction path searches to minimize trial-and-error approaches. Quantum chemical calculations (e.g., density functional theory) can predict reaction feasibility, while statistical DoE (e.g., factorial designs) identifies critical parameters (e.g., temperature, solvent polarity, catalyst loading). Feedback loops between experimental data and computational models refine synthetic protocols efficiently .

Q. How can structural characterization of this compound be systematically validated?

  • Methodological Answer : Employ multi-modal analytical techniques:

  • X-ray crystallography for absolute stereochemical confirmation (if crystalline).
  • 2D NMR (e.g., HSQC, HMBC) to resolve aromatic/amide proton environments.
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula.
    Cross-validate results with computational NMR chemical shift predictions (e.g., using Gaussian or ADF software) to resolve ambiguities .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

  • Methodological Answer : Prioritize target-specific assays based on structural motifs (e.g., beta-carboline affinity for serotonin receptors). Use fluorescence polarization or surface plasmon resonance (SPR) for binding affinity studies. Pair with cytotoxicity assays (e.g., MTT on HEK293 cells) to establish selectivity indices. Dose-response curves should follow OECD guidelines for reproducibility .

Advanced Research Questions

Q. How can quantum mechanical/molecular mechanical (QM/MM) simulations elucidate the compound’s interaction with biological targets?

  • Methodological Answer :

Docking : Use AutoDock Vina or Schrödinger Glide for preliminary binding poses.

QM/MM Optimization : Apply hybrid QM/MM (e.g., ONIOM method in Gaussian) to refine ligand-protein interactions, focusing on electron density around the chloro-beta-carboline moiety.

Free Energy Perturbation (FEP) : Calculate binding free energies with explicit solvent models (e.g., AMBER) to resolve entropy-enthalpy compensation effects .

Q. How should contradictory data in enzymatic inhibition studies be resolved?

  • Methodological Answer :

  • Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Redundancy Testing : Validate using orthogonal assays (e.g., isothermal titration calorimetry vs. fluorogenic substrates).
  • Artifact Screening : Test for aggregation-induced inhibition (via dynamic light scattering) or redox cycling (using glutathione quenching) .

Q. What computational strategies address the compound’s poor aqueous solubility in preclinical studies?

  • Methodological Answer :

  • Solubility Prediction : Use COSMO-RS or Abraham solvation parameters to estimate logS.
  • Co-Crystal Screening : Employ Crystal16 or Polymorph Predictor software to identify co-formers (e.g., cyclodextrins) via hydrogen-bond propensity analysis.
  • Nanoformulation : Apply dissipative particle dynamics (DPD) simulations to design lipid-based nanoparticles .

Q. How can structure-activity relationship (SAR) studies be accelerated for derivatives of this compound?

  • Methodological Answer :

  • Fragment-Based Design : Use SAR-by-catalog libraries to prioritize substituents (e.g., chloro vs. methoxy groups on the phenylacetamide core).
  • Machine Learning : Train random forest models on PubChem BioAssay data to predict cytotoxicity or metabolic stability .

Q. What reactor design considerations are critical for scaling up the synthesis under green chemistry principles?

  • Methodological Answer :

  • Continuous Flow Systems : Optimize residence time and mixing efficiency using CFD simulations (e.g., COMSOL).
  • Catalyst Immobilization : Test silica- or polymer-supported catalysts to minimize heavy metal waste.
  • Life Cycle Assessment (LCA) : Use SimaPro to compare environmental impacts of batch vs. flow processes .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.